molecular formula C21H17N7O3 B2504811 1-(4-((6-(1H-imidazol-1-yl)pyrimidin-4-yl)amino)phenyl)-3-(benzo[d][1,3]dioxol-5-yl)urea CAS No. 1171348-47-2

1-(4-((6-(1H-imidazol-1-yl)pyrimidin-4-yl)amino)phenyl)-3-(benzo[d][1,3]dioxol-5-yl)urea

Katalognummer: B2504811
CAS-Nummer: 1171348-47-2
Molekulargewicht: 415.413
InChI-Schlüssel: IQEZHCYPVFUMGA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-((6-(1H-imidazol-1-yl)pyrimidin-4-yl)amino)phenyl)-3-(benzo[d][1,3]dioxol-5-yl)urea is a synthetic chemical compound of significant interest in early-stage pharmacological research and drug discovery. Its molecular structure incorporates two prominent pharmacophores: a pyrimidine-imidazole group and a urea-linked benzo[d][1,3]dioxole (piperonyl) group. The pyrimidine scaffold is a privileged structure in medicinal chemistry, frequently found in molecules designed to target enzymes and receptors, particularly kinases, and is known for its diverse bioactivities, including potential anticancer applications . The benzo[d][1,3]dioxole moiety is also a common feature in biologically active compounds. The specific research applications and molecular mechanisms of action for this compound are an active area of investigation and are not fully characterized. Researchers are exploring its potential as a tool compound for probing biological pathways. Given its structural features, it may be of value in areas such as enzyme inhibition or cellular signaling studies. This product is intended for research and development purposes in a controlled laboratory environment only. It is not for diagnostic or therapeutic use in humans or animals. Researchers should handle all chemicals with appropriate safety precautions and consult relevant literature for handling procedures.

Eigenschaften

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-[4-[(6-imidazol-1-ylpyrimidin-4-yl)amino]phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N7O3/c29-21(27-16-5-6-17-18(9-16)31-13-30-17)26-15-3-1-14(2-4-15)25-19-10-20(24-11-23-19)28-8-7-22-12-28/h1-12H,13H2,(H,23,24,25)(H2,26,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQEZHCYPVFUMGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)NC3=CC=C(C=C3)NC4=CC(=NC=N4)N5C=CN=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Wirkmechanismus

Biochemical Pathways

Without specific target identification, it’s challenging to determine the exact biochemical pathways this compound affects. Compounds with similar structures have been involved in a variety of biochemical pathways, including signal transduction, dna synthesis, and cellular metabolism.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well-studied. Given its molecular structure, it might be well-absorbed in the gastrointestinal tract if administered orally. The presence of multiple aromatic rings could potentially lead to extensive metabolism in the liver, possibly affecting its bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown and would depend on its specific targets and mode of action. Based on its structure, it could potentially modulate the activity of target proteins or enzymes, leading to changes in cellular processes.

Biologische Aktivität

1-(4-((6-(1H-imidazol-1-yl)pyrimidin-4-yl)amino)phenyl)-3-(benzo[d][1,3]dioxol-5-yl)urea, a complex organic compound, has gained attention for its potential therapeutic applications, particularly in the context of inflammatory and autoimmune diseases. This article reviews its biological activity, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C22H21N7O3C_{22}H_{21}N_{7}O_{3}, with a molecular weight of approximately 397.45 g/mol. Its structure features a central urea linkage and multiple heterocyclic rings, including imidazole and pyrimidine moieties, which are critical for its biological activity.

Table 1: Molecular Characteristics

PropertyValue
Molecular FormulaC22H21N7O3C_{22}H_{21}N_{7}O_{3}
Molecular Weight397.45 g/mol
CAS Number45502618

The compound primarily functions as an inhibitor of inducible nitric oxide synthase (iNOS) . By disrupting the dimerization of iNOS, it effectively reduces nitric oxide production, which plays a significant role in inflammatory responses and various pathological conditions. The modulation of nitric oxide synthesis is crucial for therapeutic effects in diseases characterized by excessive inflammation.

Anticancer Properties

Research indicates that derivatives of this compound exhibit potent anticancer activities. For instance, studies have shown that similar imidazole and pyrimidine derivatives can inhibit key enzymes involved in cancer cell proliferation. The activity is often attributed to their ability to interact with nucleic acids and enzymes crucial for tumor growth .

Anti-inflammatory Effects

The inhibition of iNOS by the compound suggests potential applications in treating inflammatory diseases. By lowering nitric oxide levels, it may alleviate symptoms associated with conditions like rheumatoid arthritis and other autoimmune disorders.

Case Studies

  • Inflammatory Disease Models : In animal models of inflammation, compounds structurally similar to 1-(4-((6-(1H-imidazol-1-yl)pyrimidin-4-yl)amino)phenyl)-3-(benzo[d][1,3]dioxol-5-yl)urea demonstrated significant reductions in inflammatory markers and improved clinical scores.
  • Cancer Cell Lines : In vitro studies on various cancer cell lines revealed that the compound exhibited cytotoxicity with IC50 values in the low micromolar range. It was particularly effective against rapidly dividing cells such as A549 lung cancer cells .

Table 2: Biological Activity Summary

Activity TypeObserved EffectReference
AnticancerCytotoxicity against A549 cells
Anti-inflammatoryReduced inflammatory markers
Enzyme InhibitioniNOS inhibition

Vergleich Mit ähnlichen Verbindungen

Core Scaffold and Functional Groups

  • Target Compound: Urea linker, pyrimidine-imidazole-aminophenyl, benzo[d][1,3]dioxol-5-yl.
  • Compound 17c () : Pyrrolo[3,4-d]imidazole carboxamide core, cyclopropanecarbonyl-piperidine, benzo[d][1,3]dioxol-5-yl.
    • Key difference: Carboxamide instead of urea; cyclopropane moiety may influence lipophilicity.
  • Compound 18b () : Naphthalen-2-yl substituent.
    • Bulky aromatic group could enhance target selectivity but reduce solubility .
  • Compound from : Urea linker with pyrrolo[1,2-a]imidazole-phenyl and benzo[d][1,3]dioxol-5-yl.

Substituent Impact on Pharmacokinetics

  • Benzo[d][1,3]dioxol-5-yl : Present in both the target compound and 17c (), this group is associated with improved metabolic stability due to reduced oxidative degradation .
  • Pyrimidine vs. Pyrroloimidazole : Pyrimidine-based structures (target compound) may exhibit better solubility compared to fused pyrroloimidazole systems () due to reduced planar rigidity.

Pharmacological and Target Profile

  • Compounds: Pyrrolo[3,4-d]imidazole carboxamides are hypothesized to target kinases or G-protein-coupled receptors (GPCRs) due to structural resemblance to known inhibitors, though specific targets are unconfirmed .
  • Compound : The pyrrolo[1,2-a]imidazole-phenyl urea may share MCT4 inhibition but with possible off-target effects due to its fused heterocycle .

Selectivity Considerations

  • The pyrimidine-imidazole motif in the target compound could confer selectivity for MCT4 over other monocarboxylate transporters (e.g., MCT1), whereas bulkier substituents in 18b () might reduce transporter compatibility .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.